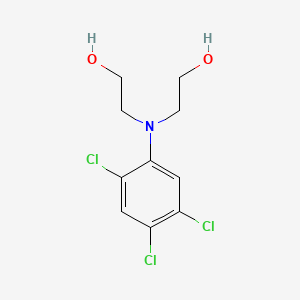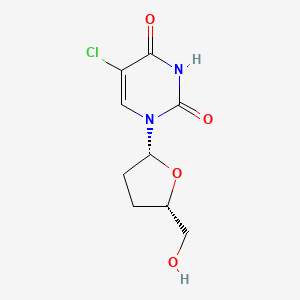
Uridine, 5-chloro-2',3'-dideoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2’-deoxyuridine is a halogenated uridine derivative and a thymidine analog. It is commonly used in scientific research to study DNA replication, repair, and recombination. This compound is known for its ability to incorporate into DNA in place of thymidine, making it a valuable tool for various molecular biology applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with thionyl chloride in the presence of a base, such as pyridine, to introduce the chlorine atom at the 5-position of the uridine ring .
Industrial Production Methods
Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives .
科学研究应用
5-Chloro-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a labeling substrate in conjunction with other halogenated uridine derivatives to study DNA replication and repair.
Biology: Employed in immunofluorescent imaging to identify sites of DNA replication.
Medicine: Investigated for its potential as a mutagen and clastogen, which can alter DNA and potentially lead to cell-cycle arrest.
Industry: Utilized in the production of labeled DNA for various molecular biology assays
作用机制
5-Chloro-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations. The compound can also alter the deoxynucleotide triphosphate (dNTP) pools, leading to cell-cycle arrest. Additionally, it produces sister-chromatid exchange but has a lower response to ionizing radiation compared to other thymidine analogs .
相似化合物的比较
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated uridine derivative used for similar applications.
5-Bromo-2’-deoxyuridine: Commonly used in DNA labeling and replication studies.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer research as a chemotherapeutic agent.
Uniqueness
5-Chloro-2’-deoxyuridine is unique due to its specific incorporation into DNA and its ability to induce mutations and cell-cycle arrest. Its lower response to ionizing radiation compared to other thymidine analogs makes it a valuable tool for studying DNA damage and repair mechanisms .
属性
CAS 编号 |
127592-40-9 |
|---|---|
分子式 |
C9H11ClN2O4 |
分子量 |
246.65 g/mol |
IUPAC 名称 |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChI 键 |
VMZOLVOHWONZSQ-CAHLUQPWSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
规范 SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
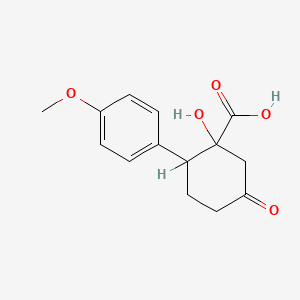
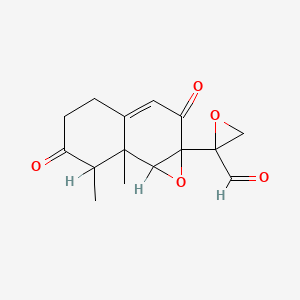

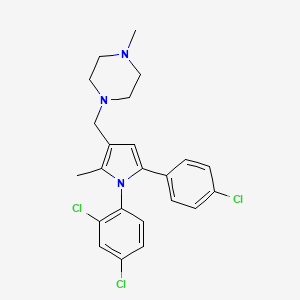

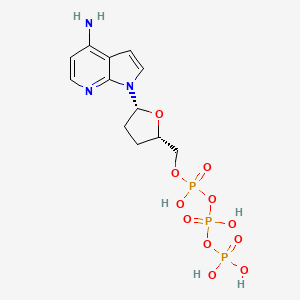
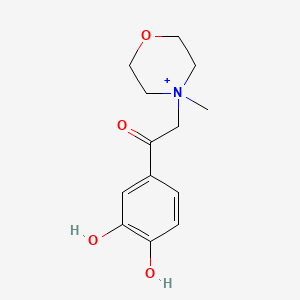
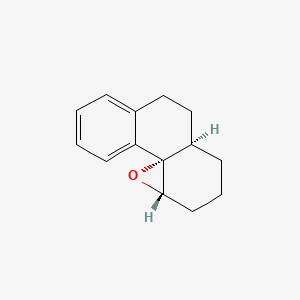
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


